molecular formula CuH4O7P2+2 B161300 Pyrophosphoric acid, copper salt CAS No. 10102-90-6

Pyrophosphoric acid, copper salt

Cat. No. B161300
CAS RN: 10102-90-6
M. Wt: 241.52 g/mol
InChI Key: LCSAYGBGVLEKPO-UHFFFAOYSA-N
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Description

Pyrophosphoric acid, copper salt, also known as Copper Pyrophosphate, is mainly used for cyanide-free electroplating . It is the main salt for supplying copper ions in the plating solution . It is suitable for the copper bottom layer of the decorative protective layer and the local anti-seepage carbon coating of the carburized parts . It is a light blue solid and insoluble in water .


Molecular Structure Analysis

Pyrophosphoric acid, also known as diphosphoric acid, is the inorganic compound with the formula H4P2O7 . The copper atom has a radius of 128 pm and a Van der Waals radius of 186 pm .


Physical And Chemical Properties Analysis

Pyrophosphoric Acid’s molecular weight is 177.98 g/mol . Its melting point is 71.5 °C . It is soluble in water . The anhydrous acid crystallizes in two polymorphs, which melt at 54.3 and 71.5 °C .

Scientific Research Applications

  • Electrodeposition Mechanism in Surface Treatment

    • Pyrophosphoric acid is used as a complexing agent in the electroplating of copper and zinc, providing benefits in uniform electrodepositivity and bath stability. It is especially effective when combined with organic additives like amino acids in zinc pyrophosphate plating (Yoshihara, 2019).
  • Catalysis in Chemical Reactions

    • Copper salts of 12-tungstophosphoric acid, a form related to pyrophosphoric acid, display significant catalytic and acidic properties. They are used in the dehydration of 2-propanol, with their activity being influenced by water content (Okuhara, Hashimoto, Hibi, & Misono, 1985).
  • Surface Finishing and Plating

    • Pyrophosphate copper plating solutions are used in various industries, including printed circuit boards and plating-on-plastics. These solutions offer excellent physical properties and good throwing power, although they can be challenging to control and treat waste compared to acid sulfate solutions (Hamilton, 1997).
  • Copper Deposition in Electronics

    • In the electronics industry, pyrophosphate solutions are vital for copper deposition on printed circuit boards, particularly for silicon. The growth kinetics of copper deposition from pyrophosphate solution show that complexation alters the energetic position of copper ions, aiding in the deposition process (Hoffmann, Radisic, & Searson, 2000).
  • Metal Recovery and Treatment

  • Dental Material Conditioning

    • Phosphoric acid solutions containing copper salts are used as conditioners in dental treatments for bonding MMA-TBB resin to teeth. These solutions have been shown to effectively treat both enamel and dentin, improving bond strength (Park & Imai, 1995).

Safety And Hazards

While handling Pyrophosphoric acid, copper salt, it is advised to wear personal protective equipment . Avoid contact with skin, eyes, and clothing . Do not ingest or breathe vapors/dust . Handle in accordance with good industrial hygiene and safety practice .

Future Directions

The principles of copper deposition from pyrophosphoric electrolytes have been explained . Based on these principles, a method of preparation of plating bath from basic constituents has been described . It was found that copper pyrophosphate is precipitated from solutions of copper sulfate and potassium pyrophosphate at a pH of 5.0 . This could be a potential area for future research and development.

properties

IUPAC Name

copper;phosphono dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cu.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/q+2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSAYGBGVLEKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(=O)(O)OP(=O)(O)O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CuH4O7P2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Diphosphoric acid, copper salt (1:?)
Source EPA Chemicals under the TSCA
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Product Name

Pyrophosphoric acid, copper salt

CAS RN

10102-90-6
Record name Copper(II) pyrophosphate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphosphoric acid, copper salt (1:?)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diphosphoric acid, copper salt
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